molecular formula C6H11ClF3NO B6220599 rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis CAS No. 2763584-68-3

rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis

Cat. No.: B6220599
CAS No.: 2763584-68-3
M. Wt: 205.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis (hereafter referred to as Rac-1) is a small molecule inhibitor of Rac-1, a member of the Rho GTPase family. Rac-1 is a widely studied protein in the field of cell biology and has been implicated in a variety of cellular processes. In particular, Rac-1 has been found to play a role in cell migration, cell adhesion, and actin cytoskeletal reorganization. Rac-1 hydrochloride, cis is a potent and specific inhibitor of Rac-1 and has been used in a variety of research studies.

Scientific Research Applications

Rac-1 hydrochloride, cis has been used in a variety of scientific research applications. It has been used to study the role of Rac-1 in cell migration and cell adhesion. It has also been used to study the role of Rac-1 in actin cytoskeletal reorganization. Additionally, Rac-1 hydrochloride, cis has been used to study the role of Rac-1 in signaling pathways and its effects on gene expression.

Mechanism of Action

Rac-1 hydrochloride, cis acts as a competitive inhibitor of Rac-1. It binds to the active site of Rac-1 and prevents the binding of GTP to the protein. This prevents the activation of Rac-1 and thus inhibits its activity.
Biochemical and Physiological Effects
Rac-1 hydrochloride, cis has been found to have a variety of biochemical and physiological effects. It has been found to inhibit cell migration, cell adhesion, and actin cytoskeletal reorganization. Additionally, it has been found to inhibit the activation of Rac-1-dependent signaling pathways and to alter gene expression.

Advantages and Limitations for Lab Experiments

Rac-1 hydrochloride, cis has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a highly specific and potent inhibitor of Rac-1, making it ideal for studying the role of Rac-1 in various cellular processes. Additionally, it is a relatively simple molecule to synthesize and is stable in solution. However, one limitation is that it is not a reversible inhibitor, meaning that it is not possible to restore the activity of Rac-1 once it has been inhibited by Rac-1 hydrochloride, cis.

Future Directions

There are a number of potential future directions for research involving Rac-1 hydrochloride, cis. One potential direction is to further investigate the role of Rac-1 in cell migration, cell adhesion, and actin cytoskeletal reorganization. Additionally, research could be conducted to further explore the role of Rac-1 in signaling pathways and gene expression. Additionally, research could be conducted to develop more specific and potent inhibitors of Rac-1. Finally, research could be conducted to develop more effective methods of synthesizing Rac-1 hydrochloride, cis.

Synthesis Methods

Rac-1 hydrochloride, cis is synthesized through a two-step process beginning with the reaction of 2-chloro-3-trifluoromethyl-1,3-dioxolane with methylamine hydrochloride. This reaction yields rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis. The second step involves the conversion of the this compound to its hydrochloride salt. This is accomplished by the addition of hydrochloric acid to the reaction mixture.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis involves the preparation of the starting material, (2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid, followed by its conversion to the corresponding amide, which is then reduced to the amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "(2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of (2R,3R)-2-(trifluoromethyl)oxolane-3-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 2: Reaction of the acid chloride with ammonia to form the corresponding amide.", "Step 3: Reduction of the amide to the amine using sodium borohydride.", "Step 4: Reaction of the amine with hydrochloric acid to form the hydrochloride salt of the final product, rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine hydrochloride, cis." ] }

2763584-68-3

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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